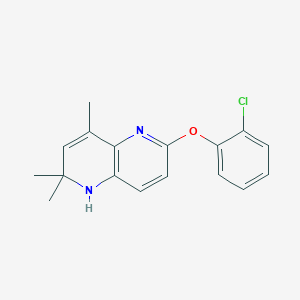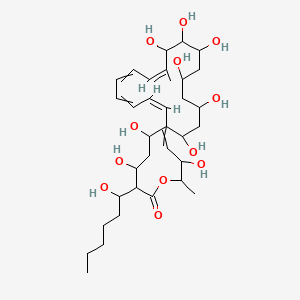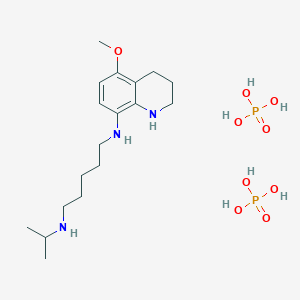
2-Ethoxy-4-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a nitro group (-NO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methylbenzene (ethyl-p-toluidine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-Ethoxy-4-methyl-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological molecules through hydrogen bonding and other interactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-1-nitrobenzene: Lacks the methyl group, which affects its reactivity and physical properties.
4-Methyl-1-nitrobenzene: Lacks the ethoxy group, leading to different chemical behavior.
2-Methoxy-4-methyl-1-nitrobenzene: Has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
2-Ethoxy-4-methyl-1-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
102871-93-2 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-ethoxy-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3 |
Clave InChI |
XHSBXROPHBVKIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
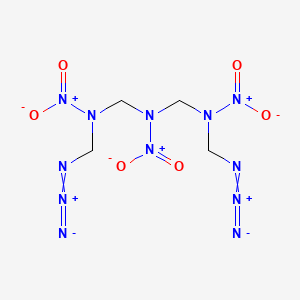
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
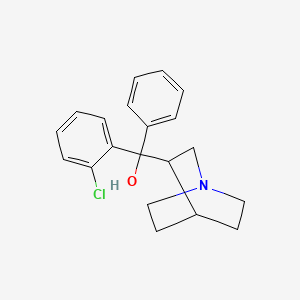
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
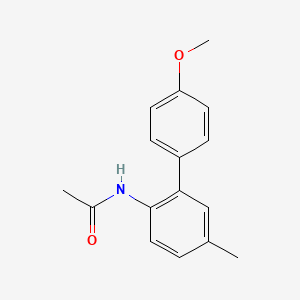
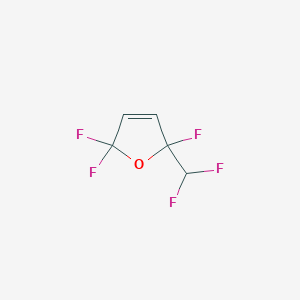
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
